4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one
Description
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylquinoline-4-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C19H16N4O2/c24-18-12-23(10-9-21-18)19(25)14-11-17(16-7-3-4-8-20-16)22-15-6-2-1-5-13(14)15/h1-8,11H,9-10,12H2,(H,21,24) |
InChI Key |
MXMRYDLUNXVNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(pyridin-2-yl)quinoline-4-carboxylic acid with piperazin-2-one under specific conditions . The reaction may require catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various piperazine derivatives .
Scientific Research Applications
4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Quinoline-Pyridine Hybrids
Compound YS-2: (2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)-methanone shares the quinoline-pyridine-carbonyl backbone with the target compound but lacks the piperazin-2-one moiety. YS-2 is synthesized via n-BuLi-mediated coupling with a high yield (80–85%) and can be reduced to its alcohol derivative (YS-3) with yields exceeding 90% . The absence of the piperazin-2-one ring in YS-2 may reduce steric hindrance and alter solubility or binding properties compared to the target compound.
Compound YS-3: The reduced alcohol derivative of YS-2, 2-(4-R-phenyl)(quinolin-4-yl)(pyridin-2-yl)methanol, demonstrates how functional group modifications (ketone to alcohol) impact reactivity. The hydroxyl group in YS-3 could enhance hydrogen-bonding interactions, whereas the carbonyl in the target compound may improve electrophilicity or metabolic stability .
| Property | Target Compound | YS-2 | YS-3 |
|---|---|---|---|
| Core Structure | Quinoline-pyridine-carbonyl-piperazin-2-one | Quinoline-pyridine-carbonyl | Quinoline-pyridine-methanol |
| Key Functional Groups | Carbonyl, lactam (piperazin-2-one) | Carbonyl | Hydroxyl |
| Synthetic Yield | Not reported | 80–85% | 90–98% |
Piperazin-2-one Derivatives
3-(Pyridin-2-yl)piperazin-2-one (): This compound shares the lactam ring (piperazin-2-one) with the target compound but lacks the quinoline-carbonyl moiety. Safety data for this compound classify it as a laboratory chemical, emphasizing its role in research .
Piperazine Derivatives in : Several compounds in incorporate piperazine or piperidine groups fused with pyrimidinone cores (e.g., 4H-pyrazino[1,2-a]pyrimidin-4-one). These structures differ from the target compound in their core heterocycles but share modular substituent strategies (e.g., methyl, ethyl, or hydroxyethyl groups on piperazine). Such modifications are critical for tuning pharmacokinetic properties, such as bioavailability or target selectivity .
Heterocyclic Hybrids with Complex Substitutents
lists compounds like 2-(2-methylimidazo[1,2-a]pyridin-6-yl) and 7-(4-methylpiperazin-1-yl) derivatives. These highlight the diversity of heterocyclic frameworks in drug design. Compared to the target compound, which uses a quinoline core, imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrazine cores may offer different electronic profiles or binding modes. For example, the planar quinoline in the target compound could enhance intercalation or π-π stacking interactions, whereas bulkier cores (e.g., indazole) might prioritize steric effects .
Research Implications and Limitations
Further studies should focus on:
Synthetic Optimization : Leveraging high-yield routes (e.g., ’s YS-2 synthesis) to incorporate the piperazin-2-one group.
Structure-Activity Relationship (SAR) Studies: Evaluating how the quinoline-carbonyl-piperazin-2-one scaffold compares to analogues in biological assays.
Physicochemical Profiling : Measuring logP, solubility, and stability to assess drug-likeness.
Biological Activity
The compound 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a quinoline and pyridine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Orexin Receptor Antagonism : Similar compounds have been identified as antagonists of orexin receptors, which play crucial roles in regulating arousal, wakefulness, and appetite. This action can potentially be leveraged for treating sleep disorders and obesity .
- Inhibition of Enzymatic Activity : Related studies have shown that piperazine derivatives can inhibit enzymes such as CYP51 and CYP5122A1 involved in sterol biosynthesis in pathogens like Leishmania. Such inhibition can disrupt the growth of these organisms, indicating potential applications in treating leishmaniasis .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- Orexin Receptor Antagonists : A study highlighted the role of similar piperazine compounds as orexin receptor antagonists, showing efficacy in reducing food intake and promoting sleep in animal models. These findings suggest a therapeutic avenue for obesity and insomnia .
- Leishmaniasis Treatment : Another research effort focused on the inhibition of sterol biosynthesis enzymes in Leishmania. Compounds structurally similar to this compound demonstrated significant inhibition of promastigote growth, indicating potential for developing new antileishmanial drugs .
- Multitarget Activity : Recent investigations into multitarget-directed ligands revealed that derivatives of this compound could inhibit multiple targets relevant to Alzheimer's disease, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting a broader therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
